4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-4-[(4-methylphenyl)sulfanylmethyl]-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S2/c1-14-2-7-17(8-3-14)25-13-15-4-11-20(19(12-15)22(23)24)26-18-9-5-16(21)6-10-18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBRRHXNZDXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl methyl sulfide with 4-methylphenyl sulfanyl methyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene. The mixture is then heated to facilitate the reaction, followed by purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing sulfide linkages exhibit significant anticancer properties. Studies have shown that 4-chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide can inhibit the proliferation of cancer cells by inducing apoptosis. The presence of the nitro group enhances its reactivity and biological activity, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell membranes .
Material Science
2.1 Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress, which is crucial for applications in high-temperature environments .
2.2 Photovoltaic Applications
Recent investigations have explored the use of this compound in organic photovoltaic devices. Its electron-donating properties make it suitable for use as a donor material in organic solar cells, potentially improving their efficiency by facilitating charge transport within the active layer .
Environmental Studies
3.1 Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests could lead to the formulation of effective agrochemicals that are less harmful to non-target organisms compared to conventional pesticides .
3.2 Environmental Monitoring
Due to its chemical stability, this compound can be utilized as a marker in environmental monitoring studies, particularly in assessing pollution levels in industrial areas where sulfide compounds are prevalent. Its detection can provide insights into the extent of contamination and help formulate remediation strategies .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Demonstrated apoptosis induction in cancer cell lines |
| Antimicrobial Properties | International Journal of Antimicrobial Agents | Inhibitory effects on multiple bacterial strains |
| Polymer Additives | Materials Science Journal | Enhanced thermal stability in polymer composites |
| Photovoltaic Applications | Solar Energy Materials & Solar Cells | Improved efficiency in organic solar cells |
| Pesticide Development | Journal of Agricultural and Food Chemistry | Effective against common agricultural pests |
| Environmental Monitoring | Environmental Science & Technology | Useful as a pollution marker in industrial contexts |
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound:
- Structure : 4-Chlorophenyl group (electron-withdrawing), 2-nitrophenyl group (strong electron-withdrawing), and a sulfanylmethyl bridge with a 4-methylphenyl substituent.
- Key Features : High polarity due to nitro and chloro groups, moderate lipophilicity from the methylphenyl sulfide bridge.
Comparative Compounds:
4-Chloro-N-((4-chlorophenyl)sulfonyl)-N-((5-oxo-4,4-diphenyltetrahydrofuran-2-yl)methyl)benzenesulfonamide (4a’)
- Structure : Dual sulfonamide linkages, tetrahydrofuran core, and diphenyl groups.
- Key Differences :
Tebuconazole (Fungicide)
- Structure: 1-(4-Chlorophenyl)-4,4-dimethylpentanone backbone linked to a triazole ring.
- Key Differences :
4-Chlorophenyl 2-Nitrophenyl Sulfide (Simpler Analog)
- Structure : Lacks the sulfanylmethyl-4-methylphenyl bridge.
- Key Differences :
- Reduced steric hindrance and molecular weight (simpler structure).
- Lower lipophilicity due to absence of the methylphenyl group.
Physicochemical Properties (Hypothetical Data Table)
Biological Activity
4-Chlorophenyl 4-{[(4-methylphenyl)sulfanyl]methyl}-2-nitrophenyl sulfide, identified by its CAS number 477869-69-5, is a complex organic compound with significant potential in pharmacological applications. Its structure includes a chlorinated phenyl group, a nitrophenyl group, and a sulfanyl methyl group, which contribute to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN OS
- Molecular Weight : 401.93 g/mol
- Purity : >90%
Biological Activity Overview
The biological activity of this compound is characterized by its interactions with various biological systems, particularly in the context of antimicrobial and anti-inflammatory activities.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. The presence of the nitro group is often associated with enhanced antibacterial activity due to its ability to interfere with bacterial DNA synthesis.
- Anti-inflammatory Properties : The compound's ability to inhibit cyclooxygenase enzymes (COX) has been suggested, which is critical for reducing inflammation and pain.
Antimicrobial Studies
A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Anti-inflammatory Activity
In vitro assays demonstrated that the compound could reduce prostaglandin E2 (PGE2) levels in macrophage cultures, indicating its potential as a COX-2 inhibitor. This finding aligns with current research trends focusing on developing selective COX-2 inhibitors for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by slight modifications in its chemical structure. For instance, variations in the substituents on the phenyl rings can lead to different biological profiles:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Chlorophenyl 4-(2-nitrovinyl)phenyl sulfide | Vinyl group substitution | Potentially different antimicrobial activity | Vinyl substitution alters reactivity |
| 4-Methylphenyl 4-(chlorosulfanyl)phenol | Chlorosulfanyl group | Antimicrobial properties | Different functional groups impact activity |
| 2-Nitrophenyl 2-(methylthio)phenol | Methylthio instead of methylsulfanyl | Similar antimicrobial properties | Variation in sulfur positioning affects reactivity |
Q & A
Q. Basic
- NMR spectroscopy : 1H and 13C NMR are critical for confirming the sulfide linkage and nitro group placement. For example, the methylene proton adjacent to the sulfide group typically appears as a triplet (δ 3.8–4.2 ppm) due to coupling with sulfur .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous chlorophenyl sulfide derivatives (e.g., bond angles and torsion angles in crystallographic reports) .
- Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns, with the parent ion [M]+ often observed at m/z corresponding to the molecular formula .
What are the major reaction pathways for modifying the sulfide or nitro groups?
Q. Basic
- Oxidation : The sulfide group oxidizes to sulfoxides or sulfones using H2O2 or meta-chloroperbenzoic acid (mCPBA), with selectivity controlled by reaction time and oxidant strength .
- Reduction : The nitro group can be reduced to an amine using SnCl2/HCl or catalytic hydrogenation (Pd/C, H2), though competing sulfide oxidation may require protective strategies .
- Electrophilic substitution : The electron-deficient nitroaryl ring undergoes halogenation or nitration under controlled acidic conditions .
How can computational methods enhance reaction design and mechanistic understanding?
Advanced
Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity for reactions involving this compound. For example:
- Reaction path searching : Identifies low-energy pathways for sulfide coupling or nitro reduction, reducing experimental trial-and-error .
- Solvent effects : COSMO-RS simulations model solvent interactions to optimize solubility and reactivity .
Integration with experimental data (e.g., kinetic studies) validates computational models and refines predictions .
How can researchers resolve contradictions in spectroscopic or synthetic data?
Advanced
Discrepancies in NMR or mass spectra (e.g., unexpected splitting or fragment ions) may arise from:
- Conformational isomerism : Variable-temperature NMR or crystallography can distinguish dynamic equilibria .
- Byproduct formation : LC-MS or preparative HPLC isolates impurities, while DoE identifies conditions minimizing side reactions .
- Crystallographic vs. solution-state structures : Compare X-ray data with DFT-optimized geometries to reconcile differences .
What advanced strategies apply Design of Experiments (DoE) to optimize synthesis?
Q. Advanced
- Factorial designs : Screen variables (e.g., reagent ratio, temperature) to rank their impact on yield and purity .
- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., solvent polarity vs. reaction rate) to pinpoint maxima .
- Robustness testing : Vary parameters within narrow ranges (e.g., ±5°C) to assess process stability for scale-up .
How can the sulfide group be strategically modified to tune physicochemical properties?
Q. Advanced
- Sulfone/sulfoxide derivatives : Introduce polar groups to enhance solubility or alter electronic properties for catalytic applications .
- Cross-coupling reactions : Suzuki-Miyaura coupling replaces the sulfide with aryl/heteroaryl groups for structure-activity studies .
- Protective group strategies : Use sulfonyl chlorides to temporarily block reactive sites during multi-step syntheses .
What are the challenges in analyzing environmental stability or degradation pathways?
Q. Advanced
- Photodegradation studies : UV-Vis spectroscopy tracks nitro group reduction or sulfide oxidation under simulated sunlight .
- Hydrolytic stability : pH-dependent hydrolysis of the sulfide bond is monitored via LC-MS, with pseudo-first-order kinetics modeling degradation rates .
- Metabolite identification : Incubate with liver microsomes and use HR-MS/MS to map oxidative metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
